The compound "3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one" belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been the subject of various studies due to their potential therapeutic applications. These compounds have been synthesized and evaluated for their biological activities, including their roles as aldose reductase inhibitors with antioxidant properties1, antibacterial agents2, and their potential in anti-inflammatory and analgesic treatments4.
In the field of antibacterial research, derivatives of 3-(2-chloroethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested against various strains of bacteria. These compounds have shown promising in vitro antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Notably, derivatives with a substituted heterocyclic piperazine moiety, such as compound 6i, demonstrated enhanced activity, even outperforming standard drugs like Streptomycin sulphate in some cases2.
Further studies have explored the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as analgesic and anti-inflammatory agents. The synthesis of 4-substituted derivatives and their subsequent reactivity with various reagents has led to the identification of compounds with significant analgesic and anti-inflammatory activities. These compounds have the added benefit of a lower ulcer index compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and diclofenac, suggesting a potentially safer profile for gastrointestinal health4.
The compound is classified under the category of heterocyclic compounds, specifically pyrido[1,2-a]pyrimidines. Its chemical formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The synthesis of 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one involves several key steps:
The detailed procedure includes monitoring reaction progress using techniques like thin-layer chromatography and confirming product identity through spectroscopic methods such as NMR and mass spectrometry .
The molecular structure of 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one features:
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions:
The mechanism of action for 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is primarily linked to its role as an intermediate in the synthesis of antipsychotic drugs. Its structure allows it to interact with neurotransmitter receptors in the brain:
The physical and chemical properties of 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one include:
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific applications:
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one represents a structurally sophisticated heterocyclic compound that integrates two privileged scaffolds in medicinal chemistry: the pyrido[1,2-a]pyrimidinone core and strategically positioned functional groups. The benzyloxy moiety at the 9-position serves as a protecting group for the hydroxyl functionality, enabling selective reactions during multi-step syntheses of pharmacologically active molecules [7]. Simultaneously, the 2-chloroethyl chain at the 3-position acts as an alkylating agent, permitting nucleophilic displacement reactions critical for constructing complex molecular architectures. This dual functionality establishes the compound as a key synthetic intermediate in the production of antipsychotic agents, most notably paliperidone, where it facilitates the crucial piperidine coupling step [4] [7]. Its molecular complexity exemplifies advanced strategies in heterocyclic chemistry for controlling reactivity and regioselectivity in nitrogen-dense ring systems.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇ClN₂O₂ | [1] [3] |
Molecular Weight | 328.79 g/mol | [1] [3] |
Appearance | Off-white to yellow crystalline powder | [4] |
Purity Specification | >95% (Single max impurity NMT 2.5%) | [4] |
Solubility Profile | Slightly soluble in methanol, acetone | [4] |
The development of 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one emerged from systematic efforts to optimize the synthesis of 9-hydroxy risperidone (paliperidone). Early synthetic routes to paliperidone intermediates encountered significant limitations, including cumbersome chromatographic purifications, moderate yields (~58%), and the requirement for acid catalysts (e.g., p-toluenesulfonic acid) that complicated reaction workups [7]. The benzyl-protected derivative was strategically designed to circumvent these challenges, as evidenced in patent WO2010082111A1 (2010), which disclosed an acid-catalyst-free synthesis of related intermediates. This innovation provided a more efficient pathway to paliperidone precursors by: (1) eliminating chromatographic purification through crystalline isolation; (2) improving yields to >70%; and (3) enhancing purity profiles to >98% [7]. The compound’s design specifically addressed the reactivity conflict between the 9-hydroxy group and the chloroethyl functionality—protection enabled selective manipulation of the alkylating sidechain. Historical supplier records (LGC Standards, Santa Cruz Biotechnology) first list commercial availability circa 2010, aligning with patent priority dates and coinciding with paliperidone’s pharmaceutical commercialization [1] [3].
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one subclass, characterized by a fused bicyclic system comprising a pyridine ring annulated with a pyrimidinone moiety. Its structure features three distinct regiochemical modifications that define its reactivity:
The molecular architecture exhibits planarity in the pyrido-pyrimidine core with orthogonal orientation of the benzyloxy group, as confirmed by Nuclear Magnetic Resonance (NMR) studies of related analogs [7]. X-ray crystallographic data of similar compounds reveal that the chloroethyl chain adopts a gauche conformation to minimize steric clash with the fused ring system [5].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4